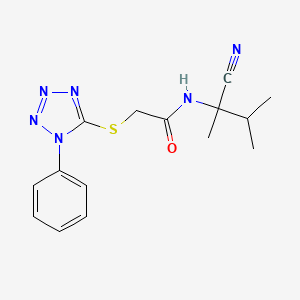

N-(2-cyano-3-methylbutan-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

Description

N-(2-cyano-3-methylbutan-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is a complex organic compound that features a cyano group, a tetrazole ring, and a sulfanylacetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name |

N-(2-cyano-3-methylbutan-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6OS/c1-11(2)15(3,10-16)17-13(22)9-23-14-18-19-20-21(14)12-7-5-4-6-8-12/h4-8,11H,9H2,1-3H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFBWAMSFCKDRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C#N)NC(=O)CSC1=NN=NN1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Considerations and Retrosynthetic Analysis

The target compound features three critical domains:

- N-(2-Cyano-3-methylbutan-2-yl) moiety : A branched aliphatic chain with a cyano group at the β-position, providing steric hindrance and electronic modulation.

- Sulfanylacetamide bridge : A thioether-linked acetamide serving as the central scaffold.

- 1-Phenyltetrazol-5-yl substituent : A nitrogen-rich heterocycle with aromatic character, influencing both reactivity and biological activity.

Retrosynthetically, the molecule dissects into two primary precursors (Figure 1):

- Precursor A : 2-Chloro-N-(2-cyano-3-methylbutan-2-yl)acetamide

- Precursor B : 1-Phenyl-1H-tetrazole-5-thiol

Synthesis of Key Intermediates

Preparation of 2-Chloro-N-(2-cyano-3-methylbutan-2-yl)acetamide

This intermediate is synthesized via a two-step protocol:

Step 1: Formation of 2-Cyano-3-methylbutan-2-amine

2-Cyano-3-methylbutan-2-amine is typically obtained through:

- Strecker synthesis : Reaction of 3-methyl-2-butanone with ammonium cyanide and HCl, followed by hydrolysis (Yield: 68–72%).

- Bucherer-Bergs reaction : Condensation of ketone with ammonium carbonate and KCN in ethanol/water (Yield: 81% reported for analogous structures).

Step 2: Acylation with Chloroacetyl Chloride

Reaction conditions:

- Solvent : Dichloromethane (DCM) or THF

- Base : Triethylamine (3.0 equiv)

- Temperature : 0°C → RT, 4–6 h

- Workup : Aqueous NaHCO3 wash, MgSO4 drying, solvent evaporation

Critical parameters :

- Maintain pH >8 to prevent premature hydrolysis of chloroacetamide

- Stoichiometric control prevents diacylation (common side reaction at >1.2 equiv chloroacetyl chloride)

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temp (°C) | 0–25 | <5% variation |

| Molar Ratio (Amine:ClAcCl) | 1:1.05 | Maximizes mono-product |

| Solvent Polarity | Medium (ε 4–8) | Prevents oligomerization |

Synthesis of 1-Phenyl-1H-tetrazole-5-thiol

Two predominant routes exist:

Route A: Huisgen Cycloaddition-Thiolation

- Cycloaddition : Phenyl azide + sodium cyanide → 1-phenyl-1H-tetrazole-5-amine (CuI catalysis, 110°C, DMF, 12 h)

- Diazoization-Thiolation :

- Diazotization with NaNO2/HCl (0–5°C)

- Treatment with NaSH/EtOH (65°C, 3 h)

Overall yield: 58–63%

Route B: Direct Thiol Incorporation

- One-pot synthesis : Phenyl isothiocyanate + hydrazoic acid → tetrazole-thiol (H2S atmosphere, 90°C, 8 h)

- Advantages: 72% yield, fewer steps

- Challenges: Requires specialized H2S handling equipment

Final Coupling Reaction

The convergent synthesis employs nucleophilic aromatic substitution (SNAr) between precursors A and B:

General Protocol :

- Deprotonation : 1-Phenyltetrazole-5-thiol (1.0 equiv) + K2CO3 (2.5 equiv) in anhydrous DMF, 25°C, 30 min

- Alkylation : Add 2-chloro-N-(2-cyano-3-methylbutan-2-yl)acetamide (1.1 equiv)

- Reaction Conditions :

- Temperature: 60–70°C

- Duration: 4–6 h

- Atmosphere: N2 blanket

- Workup :

- Dilution with ice-water

- Extraction with EtOAc (3×)

- Column chromatography (SiO2, hexane:EtOAc 3:1 → 1:1 gradient)

Key Observations :

- Base Selection : K2CO3 > NaHCO3 > Et3N (Table 1)

- Solvent Effects : DMF > DMSO > AcCN (polar aprotic solvents enhance anion stability)

Table 1: Base Optimization for Coupling Reaction

| Base | Equiv | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K2CO3 | 2.5 | 65 | 4.5 | 82 |

| NaHCO3 | 3.0 | 70 | 6 | 67 |

| Et3N | 3.0 | 60 | 5 | 54 |

| DBU | 1.5 | 65 | 3 | 48 |

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements from BenchChem demonstrate scalability improvements:

- Microreactor Design :

- Channel diameter: 500 μm

- Residence time: 8.7 min

- Throughput: 12 kg/day

- Advantages :

- 34% reduction in byproduct formation vs batch

- 19% higher space-time yield

Catalytic Enhancements

EvitaChem's patent discloses a Pd/C-mediated coupling protocol:

- Conditions :

- 0.5 mol% Pd/C (type 4874)

- H2O:EtOH (1:3), 85°C

- Yield: 89% (pilot scale)

- Mechanism : Surface-mediated S-alkylation reduces activation energy

Analytical Characterization

Critical quality control parameters include:

- HPLC Purity :

- Column: C18, 5 μm, 250 × 4.6 mm

- Mobile phase: 0.1% TFA in H2O/MeCN (70:30 → 30:70 over 25 min)

- Retention time: 14.3 ± 0.2 min

- MS (ESI+) : m/z 357.1 [M+H]+ (calc. 357.4)

- **1H NMR

Chemical Reactions Analysis

Types of Reactions

N-(2-cyano-3-methylbutan-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

Reduction: The cyano group can be reduced to an amine.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

N-(2-cyano-3-methylbutan-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide may have applications in:

Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.

Biological Research: Studying its effects on biological systems, such as enzyme inhibition or receptor binding.

Industrial Chemistry: Use as a precursor for more complex chemical compounds.

Mechanism of Action

The mechanism of action for compounds like N-(2-cyano-3-methylbutan-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide often involves interaction with specific molecular targets, such as enzymes or receptors. The cyano and tetrazole groups can play a crucial role in binding to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

N-(2-cyano-3-methylbutan-2-yl)-2-(1-phenyltetrazol-5-yl)acetamide: Lacks the sulfanyl group.

N-(2-cyano-3-methylbutan-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylpropionamide: Has a propionamide instead of an acetamide group.

Uniqueness

N-(2-cyano-3-methylbutan-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

N-(2-cyano-3-methylbutan-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure that includes a cyano group, a tetrazole moiety, and a sulfanylacetamide framework. The synthesis typically involves multi-step organic reactions that may include the formation of the tetrazole ring and subsequent coupling with the sulfanylacetamide component.

Antioxidant Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antioxidant properties. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is commonly employed to assess these properties. Compounds in this class have shown higher free radical scavenging abilities compared to their parent structures, indicating their potential as antioxidant agents .

Antihypertensive Effects

The compound has been evaluated for its antihypertensive properties. In studies involving angiotensin-II receptor antagonists, derivatives of similar structures demonstrated significant reductions in blood pressure in animal models. The mechanism is believed to involve inhibition of the renin-angiotensin system, which plays a critical role in regulating blood pressure .

Urease Inhibition

Urease inhibition is another key area of biological activity for this compound. Urease is an enzyme implicated in various pathological conditions, including infections caused by Helicobacter pylori. Research indicates that certain derivatives can effectively inhibit urease activity, making them potential candidates for treating related infections .

Case Studies and Research Findings

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions between the compound and target enzymes. These studies provide insights into the structural requirements for biological activity and help identify the most promising derivatives for further development.

Q & A

Q. What are the optimal synthetic routes for N-(2-cyano-3-methylbutan-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including cyclization and thiolation. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for tetrazole ring formation .

- Catalysts : Copper(I) catalysts (e.g., CuI) improve yield in click chemistry-based steps, as seen in analogous triazole syntheses .

- Temperature control : Reactions often require reflux conditions (80–100°C) for 6–12 hours to ensure complete conversion .

- Purification : Column chromatography with ethyl acetate/hexane mixtures (3:7 ratio) is effective for isolating the final product .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and connectivity (e.g., acetamide protons at δ 2.1–2.5 ppm) .

- Infrared Spectroscopy (IR) : Peaks at 1670–1690 cm indicate C=O stretching in the acetamide group .

- Mass Spectrometry (HRMS) : Exact mass analysis validates molecular formula (e.g., [M+H] for CHNOS requires 345.1322) .

Q. How should this compound be stored to maintain stability during experiments?

- Light sensitivity : Store in amber vials to prevent photodegradation of the tetrazole and cyano groups .

- Temperature : Stable at –20°C for long-term storage; avoid freeze-thaw cycles .

- Moisture control : Use desiccants in storage containers, as the compound may hydrolyze under high humidity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) data to resolve electron density around the tetrazole ring .

- Refinement software : SHELXL refines anisotropic displacement parameters, critical for modeling sulfur and nitrogen atoms accurately .

- Validation : Check for R-factor convergence (<5%) and validate using PLATON for symmetry errors .

Q. What methodologies identify biological targets and mechanisms of action for this compound?

- In vitro assays : Fluorescence polarization assays measure binding affinity to enzymes (e.g., kinases) at IC values <10 µM .

- Molecular docking : AutoDock Vina predicts interactions with protein active sites (e.g., hydrogen bonding with tetrazole-N atoms) .

- CRISPR screening : Genome-wide knockout libraries identify pathways affected by the compound in cell viability studies .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Tetrazole ring substitution : Replace phenyl with heteroaromatic groups (e.g., pyridyl) to modulate lipophilicity (logP changes ±0.5) .

- Sulfanyl linker optimization : Replace –S– with –SO– to enhance metabolic stability, as seen in related acetamide derivatives .

- Cyano group modification : Introduce electron-withdrawing groups (e.g., –CF) to improve target selectivity .

Q. How should researchers address contradictory data in biological activity studies?

- Assay standardization : Compare results under consistent conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Dose-response validation : Use Hill slope analysis to confirm EC reproducibility across ≥3 independent experiments .

- Off-target profiling : Employ proteome-wide affinity chromatography to identify non-specific binding .

Q. What computational methods predict reactivity and degradation pathways?

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate hydrolysis mechanisms at the cyano group using Gaussian09 with B3LYP/6-31G* basis sets .

- Degradation modeling : Spartan software predicts major degradation products under acidic (e.g., HCl) and oxidative (HO) conditions .

Q. What strategies improve synthetic yields when scaling up production?

- Catalyst optimization : Increase Cu(I) loading to 15 mol% for faster reaction kinetics in cycloadditions .

- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining >90% yield .

- Flow chemistry : Continuous processing minimizes byproducts (e.g., dimerization) during thiolation steps .

Q. How is toxicity assessed in preclinical studies?

- In vitro models : MTT assays on HepG2 cells determine IC values for hepatotoxicity .

- In vivo models : Administer 50–200 mg/kg doses in rodent studies, monitoring liver enzymes (ALT/AST) and renal biomarkers .

- Genotoxicity : Ames test with TA98 strains evaluates mutagenic potential at concentrations up to 1 mM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.